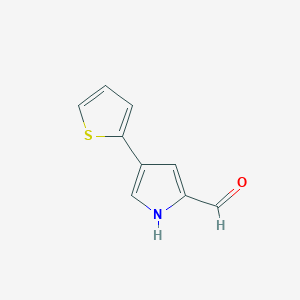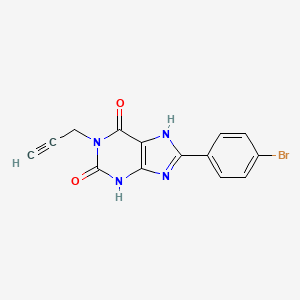
(4-Hydroxy-2,5-dioxohexan-3-yl) nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxy-2,5-dioxohexan-3-yl) nitrate is a chemical compound with the molecular formula C6H7NO6 It is characterized by the presence of a nitrate ester group attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,5-dioxohexan-3-yl) nitrate typically involves the nitration of a suitable precursor compound. One common method is the nitration of 4-hydroxy-2,5-dioxohexan-3-yl acetate using nitric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the nitrate ester.
Industrial Production Methods
Industrial production of this compound involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxy-2,5-dioxohexan-3-yl) nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrate group to an amine or other functional groups.
Substitution: The nitrate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(4-Hydroxy-2,5-dioxohexan-3-yl) nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Hydroxy-2,5-dioxohexan-3-yl) nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and immune response. The compound’s effects are mediated through the activation of guanylate cyclase and the subsequent increase in cyclic GMP levels, leading to various downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
Nitroglycerin: Another nitrate ester used for its vasodilatory effects.
Isosorbide dinitrate: A nitrate ester used in the treatment of angina pectoris.
Pentaerythritol tetranitrate: A nitrate ester used in explosives and propellants.
Uniqueness
(4-Hydroxy-2,5-dioxohexan-3-yl) nitrate is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Unlike other nitrate esters, it may offer unique advantages in terms of stability and selectivity in chemical reactions.
Propiedades
Número CAS |
381666-40-6 |
|---|---|
Fórmula molecular |
C6H9NO6 |
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
(4-hydroxy-2,5-dioxohexan-3-yl) nitrate |
InChI |
InChI=1S/C6H9NO6/c1-3(8)5(10)6(4(2)9)13-7(11)12/h5-6,10H,1-2H3 |
Clave InChI |
RIAXLSFOKCMULL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(C(=O)C)O[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propynamide, N-(2-methoxyphenyl)-3-[tris(1-methylethyl)silyl]-](/img/structure/B14233762.png)

![Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate](/img/structure/B14233772.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine](/img/structure/B14233781.png)
![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)

![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)


![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)

